molecular formula C3H9BF4S2 B1225016 Dimethyl(methylthio)sulfonium tetrafluoroborate CAS No. 5799-67-7

Dimethyl(methylthio)sulfonium tetrafluoroborate

Cat. No. B1225016
CAS RN: 5799-67-7
M. Wt: 196 g/mol
InChI Key: LUOOXKXNWLQGLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Dimethyl(methylthio)sulfonium tetrafluoroborate is synthesized through specific reactions involving dimethyl sulfide and tetrafluoroboric acid or its derivatives. It acts as a key intermediate in the preparation of disulfide bonds within peptides, demonstrating its utility in the synthesis of complex biological molecules. This reagent is instrumental in the deprotection and cyclization processes, leading to the formation of structurally diverse compounds (Bishop, Jones, & Chmielewski, 1993).

Molecular Structure Analysis

Structural analysis of dimethyl(methylthio)sulfonium tetrafluoroborate and its derivatives reveals a diverse range of interactions and conformations that underpin its reactivity and applications in organic synthesis. Studies involving X-ray crystallography, NMR, and IR spectroscopy have provided detailed insights into its molecular structure, facilitating the understanding of its chemical behavior and reactivity patterns (Ullrich et al., 1990).

Chemical Reactions and Properties

Dimethyl(methylthio)sulfonium tetrafluoroborate participates in various chemical reactions, including disulfide bond formation, sulfenyletherification, and sulfenyllactonization. Its role in heterocyclic synthesis, particularly in the formation of tetrahydrofurans and tetrahydropyrans, highlights its versatility as a reagent for constructing complex organic frameworks with high stereocontrol and efficiency (Craig, King, & Shaw, 1997).

Scientific Research Applications

Disulfide Bond Formation in Peptides

Dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) has been utilized for deprotecting cysteine derivatives with concurrent disulfide bond formation in peptides. This application is particularly notable in the synthesis of peptides like sarafotoxin A fragment and calcitonin analogs containing protected cysteine derivatives (Bishop, Jones, & Chmielewski, 1993).

Heterocyclic Synthesis

DMTSF is instrumental in the synthesis of heterocycles such as tetrahydrofurans and tetrahydropyrans. It facilitates ionization and cyclization of hemithioacetals, leading to these compounds with good yields and stereoselectivities (Craig, King, & Shaw, 1997).

Synthesis of 2-Thio-Substituted Furans

In the synthesis of 2-thio-substituted furans, DMTSF induced cyclization of bis(methylsulfanyl) carbonyl compounds is a significant process. This method proceeds via methylthiolation of the thioacetal group, leading to furan ring formation (Padwa, Ginn, & Mcclure, 1999).

Synthesis of Procyanidins

DMTSF activates the C4-S bond in flavan-3-ols' 4-thioethers, enabling the formation of interflavanyl bonds in procyanidins under neutral conditions. This application is crucial in the oligomeric flavanoid synthesis (Steynberg et al., 1998).

Synthesis of η2-Thiocarbene Complexes

The reaction of DMTSF with η/5-cyclopentadienyl(dicarbonyl)carbyne complexes of molybdenum and tungsten produces cationic η2-thiocarbene complexes. These complexes are identified through various spectroscopic techniques and have applications in organometallic chemistry (Ullrich et al., 1990).

Sulfenyletherification and Sulfenyllactonization

DMTSF has been used in the formation of cyclic ethers and lactones. It initiates the formation of an episulfonium ion, followed by internal nucleophilic displacement to yield the products (O'malley & Cava, 1985).

Conversion of Thioglycosides into Glycosyl Fluorides

In carbohydrate chemistry, DMTSF efficiently converts thioglycosides into α-glycosyl fluorides, a process important for glycosylation reactions (Blomberg & Norberg, 1992).

Synthesis of Alkaloids and Azapolycyclic Systems

DMTSF is used in synthesizing various alkaloids and nitrogen-containing ring systems, as demonstrated in the synthesis of the Stemona alkaloid stenine and erythrina alkaloids (Padwa et al., 2000; Padwa & Ginn, 2005).

Safety And Hazards

Dimethyl(methylthio)sulfonium tetrafluoroborate is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing dusts or mists, and not to eat, drink, or smoke when using this product. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

dimethyl(methylsulfanyl)sulfanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9S2.BF4/c1-4-5(2)3;2-1(3,4)5/h1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOOXKXNWLQGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CS[S+](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9BF4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371847
Record name Dimethyl(methylthio)sulfonium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl(methylthio)sulfonium tetrafluoroborate

CAS RN

5799-67-7
Record name Dimethyl(methylthio)sulfonium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl(methylthio)sulfonium Tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl(methylthio)sulfonium tetrafluoroborate
Reactant of Route 2
Dimethyl(methylthio)sulfonium tetrafluoroborate
Reactant of Route 3
Dimethyl(methylthio)sulfonium tetrafluoroborate
Reactant of Route 4
Dimethyl(methylthio)sulfonium tetrafluoroborate
Reactant of Route 5
Dimethyl(methylthio)sulfonium tetrafluoroborate
Reactant of Route 6
Dimethyl(methylthio)sulfonium tetrafluoroborate

Citations

For This Compound
331
Citations
BM Trost, T Sato - Journal of the American Chemical Society, 1985 - ACS Publications
Radical 3 is prepared by bubbling undiluted F2 into the neat mixture of 1+ 2 in an narrow-mouth Teflon-FEP13 bottle, at a rate such that most of the F2 reacts (HOOD!); we have had no …
Number of citations: 119 pubs.acs.org
P Bishop, C Jones, J Chmielewski - Tetrahedron letters, 1993 - Elsevier
Dimethyl(methylthio)sulfonium tetrafluoroborate (1) has been used to deprotect a series of cysteine derivatives (BocCys-Acm, MeOBzl, Trt) with concurrent disulfide bond formation. This …
Number of citations: 23 www.sciencedirect.com
K Okuma, T Koike, S Yamamoto, H Takeuchi… - Bulletin of the …, 1992 - journal.csj.jp
Olefins were effectively converted into the corresponding (2-methylthioalkyl)triphenylphosphonium salts by the reaction with dimethyl(methylthio)sulfonium salts in the presence of …
Number of citations: 27 www.journal.csj.jp
PM Åberg, L Blomberg, H Lönn, T Norberg - Glycoconjugate Journal, 1990 - Springer
Two trisaccharide glycosides,p-trifluoroacetamidophenylethyl 3-O-(2-acetamido-2-deoxy-α-d-galactopyranosyl)-2-O-(α-l-fucopyranosyl)-β-d-galactopyranoside andp-trifluoroa-…
Number of citations: 12 link.springer.com
M Tang, S Han, S Huang, S Huang, LG Xie - Organic Letters, 2020 - ACS Publications
The electrophilic alkylthiolation of alkenes, initiated by dimethyl(methylthio)sulfonium salts and the subsequent addition of various heteronucleophilies has been well-established. …
Number of citations: 20 pubs.acs.org
L Blomberg, T Norberg - Journal of carbohydrate chemistry, 1992 - Taylor & Francis
Alkyl and aryl thioglycosides were converted in high yield into the corresponding α-glycosyl fluorides by treatment with dimethyl(methylthio)-sulfonium tetrafluoroborate. Glycosidic …
Number of citations: 26 www.tandfonline.com
G Haufe, G Alvernhe, D Anker, A Laurent… - The Journal of Organic …, 1992 - ACS Publications
In recent years monofluorinated organic compounds have become interesting both from the synthetic1 and biological2 points of view. However, general methods for the mild and …
Number of citations: 51 pubs.acs.org
K Okuma, T Yasuda, I Takeshita, K Shioji, Y Yokomori - Tetrahedron, 2007 - Elsevier
The reaction of dimethyl(methylthio)sulfonium trifluoromethanesulfonate (DMTST) with o-allylphenol gave 2-methylthiomethyl-2,3-dihydrobenzofuran in 97% yield. The reaction of …
Number of citations: 30 www.sciencedirect.com
M Tang, Y Wei, S Huang, LG Xie - Organic Letters, 2022 - ACS Publications
Vinyl triflates are commonly employed as electrophilic vinyl sources in complex synthesis. The triflation of enolates is commonly required for the preparation of vinyl triflates, generally …
Number of citations: 6 pubs.acs.org
A Padwa, CK Eidell, JD Ginn… - The Journal of Organic …, 2002 - ACS Publications
Several related methods for the preparation of differentially substituted 2-thiofurans are described. The general procedure involves the formation of a thionium ion from a γ-dithianyl …
Number of citations: 26 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.